molecular formula C15H11NO4 B5590721 (2-hydroxy-3-quinolinyl)methyl 2-furoate

(2-hydroxy-3-quinolinyl)methyl 2-furoate

Cat. No.: B5590721
M. Wt: 269.25 g/mol
InChI Key: UPEFLXARAIUXPO-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-quinolinyl)methyl 2-furoate is a hybrid organic compound combining a quinoline scaffold with a 2-furoate ester. The quinoline moiety (C9H6N) is substituted with a hydroxyl group at the 2-position and a methyl 2-furoate group at the 3-position.

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14-11(8-10-4-1-2-5-12(10)16-14)9-20-15(18)13-6-3-7-19-13/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEFLXARAIUXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Analogs

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure: A furo[3,2-h]quinoline core fused with a 4-methoxyphenyl group and an acetic acid side chain.
  • Synthesis: Prepared via a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by cyclization in acetic acid .
  • Key Differences :
    • Lacks the ester linkage present in the target compound, instead featuring a carboxylic acid group.
    • Exhibits higher molecular weight (333.34 g/mol vs. 277.25 g/mol) and melting point (271–272°C), likely due to the rigid fused-ring system .
8-Hydroxyquinoline Derivatives
  • Example: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).
  • Relevance: Known for antimicrobial and metal-chelating properties. The hydroxyl and nitrogen groups enable coordination with metal ions like Fe³⁺ and Cu²⁺ .
  • Contrast: The target compound’s 2-furoate ester may enhance lipophilicity, improving membrane permeability compared to simpler 8-hydroxyquinoline derivatives.

Furoate Ester Analogs

Methyl 2-Furoate
  • Structure : Simple ester of 2-furoic acid with a methyl group.
  • Properties :
    • Low molecular weight (126.11 g/mol) and boiling point (~175°C).
    • Used as a flavoring agent (fruity, mushroom-like odor) and chemical intermediate .
  • Methyl 2-furoate is synthesized via catalytic oxidation of furfural, whereas the target compound likely requires more complex esterification or coupling steps .
Ethyl 2-Furoate and Allyl 2-Furoate
  • Key Features: Ethyl 2-furoate has a sweet, urinous odor, while allyl 2-furoate exhibits a decayed odor profile .
  • Contrast: The target compound’s odor profile is undocumented but expected to differ significantly due to the quinoline’s aromatic rigidity.

Data Tables

Table 2: Physicochemical and Application Comparison

Compound Melting Point (°C) Boiling Point (°C) Key Applications
(2-Hydroxy-3-quinolinyl)methyl 2-furoate Not reported Not reported Hypothesized: Antimicrobial, chelating agents
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid 271–272 Not reported Synthetic intermediate, biological studies
Methyl 2-furoate Not reported ~175 Flavoring, chemical synthesis

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely requires precise control to avoid side reactions, such as unwanted cyclization or ester hydrolysis. Methods used for analogous furoquinoline acids (e.g., telescoped multicomponent reactions) may be adaptable .
  • Biological Potential: Quinoline derivatives exhibit metal-chelating and antimicrobial activities. The 2-furoate ester could modulate bioavailability, making the compound a candidate for drug development .
  • Odor and Flavor: Unlike simple furoates (e.g., methyl 2-furoate), the quinoline moiety may suppress volatile odor characteristics, redirecting applications toward non-flavor domains .

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